N-[(Benzyloxy)carbonyl]glutaminyltyrosine is a synthetic compound that combines elements of amino acids glutamine and tyrosine, modified with a benzyloxycarbonyl protecting group. This compound is of interest in biochemical research and pharmaceutical applications due to its potential role in peptide synthesis and drug development.
The compound can be synthesized through established organic chemistry methods, often involving the protection of amino acids to facilitate further reactions. Sources of information regarding its synthesis and applications can be found in scientific literature, including studies on peptide chemistry and drug design.
N-[(Benzyloxy)carbonyl]glutaminyltyrosine falls under the classification of modified amino acids. It is categorized as a derivative of glutamine and tyrosine, which are both essential amino acids involved in various biological processes.
The synthesis of N-[(Benzyloxy)carbonyl]glutaminyltyrosine typically involves the following steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for achieving high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to monitor the progress of the synthesis and confirm the identity of the product.
N-[(Benzyloxy)carbonyl]glutaminyltyrosine has a complex molecular structure characterized by:
The compound's structure can be represented using standard chemical notation or visualized through molecular modeling software to understand its three-dimensional conformation.
N-[(Benzyloxy)carbonyl]glutaminyltyrosine can undergo various chemical reactions typical for peptides, including:
The stability of N-[(Benzyloxy)carbonyl]glutaminyltyrosine under different pH conditions and temperatures should be evaluated to determine its suitability for various applications.
The mechanism of action for N-[(Benzyloxy)carbonyl]glutaminyltyrosine primarily revolves around its role as a building block in peptide synthesis. The protective benzyloxycarbonyl group allows for selective reactions without interference from other functional groups present in amino acids.
Studies on similar compounds indicate that such modifications can enhance solubility and bioavailability, making them valuable in drug formulation.
Relevant data regarding these properties can be gathered from empirical studies and material safety data sheets (MSDS).
N-[(Benzyloxy)carbonyl]glutaminyltyrosine finds applications in:
The benzyloxycarbonyl (Z) group revolutionized peptide chemistry following its introduction by Bergmann and Zervas in 1932, addressing the critical need for reversible amine protection during stepwise synthesis. Before the Z-group's advent, peptide synthesis suffered from uncontrolled polymerization and side reactions due to the lack of orthogonal protecting strategies. The Z-group's cleavage via catalytic hydrogenation provided unprecedented control for directional chain elongation while preserving stereochemistry [2] [5]. This breakthrough facilitated Max Bergmann's laboratory synthesis of complex peptides, establishing foundational methodologies that persist in modern peptide chemistry.
The development of N-[(Benzyloxy)carbonyl]glutaminyltyrosine specifically emerged from efforts to synthesize tyrosine-containing peptides with improved efficiency. Tyrosine presented unique challenges due to its phenolic hydroxyl group's susceptibility to alkylation and acylation side reactions. Early solution-phase syntheses of Z-protected tyrosine dipeptides required meticulous optimization to prevent O-acylation byproducts [9]. The introduction of solid-phase peptide synthesis (SPPS) by Merrifield in 1963 dramatically accelerated access to Z-protected dipeptides like N-[(Benzyloxy)carbonyl]glutaminyltyrosine, enabling their standardized commercial production as synthons for larger peptides [5] [7]. This historical trajectory transformed protected dipeptides from laboratory curiosities to essential tools in peptide pharmaceutical development, particularly for antibiotics and hormonally active peptides where glutaminyl-tyrosine sequences frequently occur.
Table 2: Evolution of Synthesis Methods for Z-Protected Dipeptides
Era | Primary Method | N-[(Benzyloxy)carbonyl]glutaminyltyrosine Yield | Key Limitations |
---|---|---|---|
1930s-1950s | Solution-phase (Z-based) | <50% overall yield | Extensive purification between steps |
1960s-1980s | Early SPPS (Boc/Bzl) | 60-75% overall yield | HF cleavage hazards; tyrosine alkylation |
1990s-Present | Fmoc/tBu SPPS | 85-95% overall yield | High solvent consumption; resin costs |
Emerging | Enzymatic synthesis | 60-80% yield in biphasic systems | Substrate specificity limitations |
In solid-phase peptide synthesis (SPPS), N-[(Benzyloxy)carbonyl]glutaminyltyrosine serves dual functions as either a protected building block or as part of convergent fragment condensation strategies. Its design incorporates three strategically selected features: (1) The acid-labile Z-group offers compatibility with tert-butyl-based side chain protection (e.g., Tyr(tBu)); (2) Glutamine's side chain remains unprotected, enabling direct participation in downstream conjugation chemistry; and (3) Tyrosine's phenol group provides a latent site for radioiodination or bioconjugation without requiring deprotection [5] [7] [9]. These characteristics make it particularly valuable in synthesizing multidomain peptides where glutaminyl-tyrosine sequences serve as enzymatic cleavage sites or receptor recognition motifs.
The compound's application extends beyond linear synthesis through several specialized strategies:
Table 3: Comparative Analysis of Z-Protected Dipeptides Relevant to Synthetic Applications
Compound | CAS Number | Molecular Weight (g/mol) | Key Synthetic Applications |
---|---|---|---|
N-[(Benzyloxy)carbonyl]glutaminyltyrosine | 863-16-1 | 443.45 | Antimicrobial peptide synthesis; tyrosine kinase substrates |
Benzyloxycarbonyl-L-glutaminylglycine | 6610-42-0 | 337.33 | Transaminase substrates; model peptide studies |
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine | Not available | 312.34 | Glutathione analogs; metalloproteinase inhibitors |
N-Benzyloxycarbonyl-L-tyrosine | 1164-16-5 | 315.33 | N-terminal tyrosine modification; radiopharmaceuticals |
The structural attributes of N-[(Benzyloxy)carbonyl]glutaminyltyrosine directly contribute to its utility in advanced drug delivery platforms. Tyrosine's phenolic moiety enables covalent conjugation to drug carriers via esterification or Mannich reactions, while the Z-group provides temporary protection against premature metabolic degradation during systemic circulation. This protection strategy proves particularly valuable for gastro-stable peptide prodrugs targeting Helicobacter pylori infections, where dipeptides exhibit enhanced mucosal adhesion compared to monomeric amino acids [1]. Research on analogous IQ dipeptides demonstrates potent activity against sensitive and single-drug-resistant (SDR) H. pylori strains (MIC 82-133 μg/mL), suggesting similar potential for glutaminyl-tyrosine sequences upon deprotection [1].
The dipeptide's design facilitates several targeting mechanisms:
Table 4: Antimicrobial Activity Profile of Structurally Related Z-Protected Dipeptides
Microorganism | Strain Designation | MIC Range (μg/mL) | Resistance Profile |
---|---|---|---|
Staphylococcus aureus | ATCC 25923 | 118 ± 0.01 | Sensitive |
Staphylococcus hominis | A17771 | 133.7 ± 0.05 | Sensitive |
Escherichia coli | ATCC 25922 | 82.4 ± 0.01 | Sensitive |
Helicobacter pylori | NCTC 11638 | 85.0 ± 0.00 | Sensitive to AML, MTZ, LEV, CLA |
Pseudomonas aeruginosa | C00213 | >200 | Single-Drug Resistant (SDR) |
Enterococcus faecalis | I00125 | >200 | Multidrug-Resistant (MDR) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: